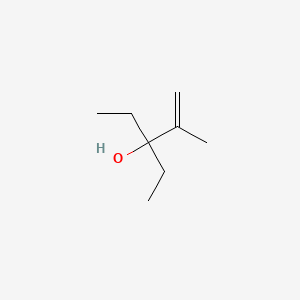
3-Ethyl-2-methyl-1-penten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methyl-1-penten-3-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a pentene backbone, characterized by the presence of an ethyl group and a methyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-penten-3-ol can be achieved through several methods. One common approach involves the reaction of methyl vinyl ketone with ethylmagnesium bromide, followed by hydrolysis. This method typically requires anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the addition of ethyl and methyl groups to the pentene backbone. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The ethyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-methyl-1-penten-3-one or 3-ethyl-2-methyl-1-penten-3-al.
Reduction: Formation of 3-ethyl-2-methylpentanol.
Substitution: Formation of halogenated derivatives such as 3-ethyl-2-methyl-1-penten-3-chloride.
Applications De Recherche Scientifique
3-Ethyl-2-methyl-1-penten-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-methyl-1-penten-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The presence of the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-penten-3-ol: Similar structure but lacks the ethyl group.
3-Ethyl-1-penten-3-ol: Similar structure but lacks the methyl group.
2-Methyl-1-penten-3-ol: Similar structure but lacks the ethyl group and has a different position for the methyl group.
Uniqueness
3-Ethyl-2-methyl-1-penten-3-ol is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct applications and interactions compared to its similar counterparts.
Propriétés
Numéro CAS |
28832-46-4 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
3-ethyl-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-5-8(9,6-2)7(3)4/h9H,3,5-6H2,1-2,4H3 |
Clé InChI |
BAOTXSZKOXOEDV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
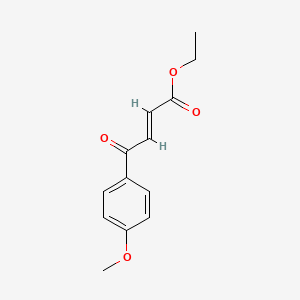

![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
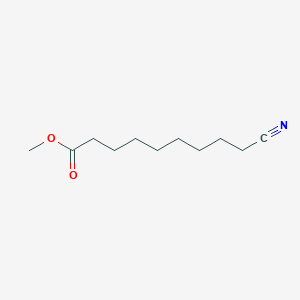
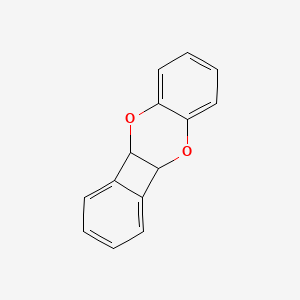
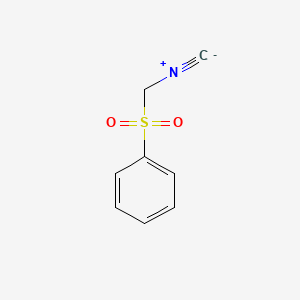
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
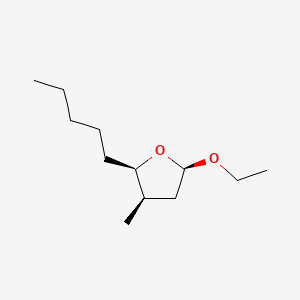
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)



